molecular formula C18H20N2O4S B2587698 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone CAS No. 898657-47-1

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone

Cat. No. B2587698
CAS RN: 898657-47-1
M. Wt: 360.43
InChI Key: NJQRPCWXIWQKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone, also known as CX-4945, is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Recyclization and Synthesis Techniques

Recyclization of Aminophenyl Bisfurylmethanes : Research demonstrates the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methane derivatives, revealing how acid-catalyzed recyclization leads to the formation of various indoles, highlighting the synthetic versatility of furyl and indolyl compounds (Butin, Smirnov, & Trushkov, 2008).

Cyclopropanation of Alkenes : The cyclopropanation of alkenes with conjugated ene-yne-ketones results in furylcyclopropane derivatives, showcasing applications in the synthesis of structurally complex molecules (Miki et al., 2004).

Palladium-Catalyzed Heteroarylation : Demonstrates the coupling of indolylzinc derivatives with halopyridines, leading to the formation of pyridylindoles. This method highlights the utility in synthesizing compounds with potential applications in alkaloid synthesis (Amat, Hadida, Pshenichnyi, & Bosch, 1997).

Novel Catalytic Reactions and Synthesis

Brønsted Acid Ionic Liquid-Catalyzed Reductive Alkylation : A study on the synthesis of cycloalkylated indole without external reductants using a sulfonyl-functionalized Brønsted acid ionic liquid. This innovation opens avenues for sustainable and efficient synthesis methods (Taheri, Lai, Cheng, & Gu, 2015).

Rhodium-Catalyzed Denitrogenative Hydration : The conversion of N-sulfonyl-1,2,3-triazoles to α-amino ketones via rhodium catalysis, showcasing a method for the aminohydroxylation of terminal alkynes. This highlights the potential for creating complex molecules through innovative catalytic reactions (Miura, Biyajima, Fujii, & Murakami, 2012).

Applications in Heterocyclic Chemistry and Medicinal Chemistry

Synthesis of Furo[2′,3′3,4]cyclohepta[1,2-b]indoles

: Explores the synthesis of tetracyclic compounds, indicating methods for creating complex heterocyclic structures, which could have applications in medicinal chemistry (Butin, Kostyukova, Tsiunchik, Uchuskin, Serdyuk, & Trushkov, 2011).

properties

IUPAC Name

N-cyclopentyl-1-(furan-2-carbonyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(17-6-3-11-24-17)20-10-9-13-12-15(7-8-16(13)20)25(22,23)19-14-4-1-2-5-14/h3,6-8,11-12,14,19H,1-2,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQRPCWXIWQKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone

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